1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound features two benzyl groups, one substituted with a methyl group and the other with a nitro group, attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylbenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. In this step, piperazine reacts with 2-methylbenzyl chloride and 2-nitrobenzyl chloride under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (e.g., chlorine gas or sulfuryl chloride).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the benzyl rings.
Scientific Research Applications
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Lacks the methyl and nitro substituents, making it less complex.
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine: Similar structure but with a chlorine substituent instead of a methyl group.
1-(2-methylbenzyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position on the benzyl ring.
Uniqueness
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both methyl and nitro substituents on the benzyl groups. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-6-2-3-7-17(16)14-20-10-12-21(13-11-20)15-18-8-4-5-9-19(18)22(23)24/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQATVFOQBPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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